![molecular formula C20H18N4O B2816518 3-甲基-4-(2-硝基苯基)-1,4,5,7-四氢-6H-吡唑并[3,4-b]吡啶-6-酮 CAS No. 890621-29-1](/img/structure/B2816518.png)
3-甲基-4-(2-硝基苯基)-1,4,5,7-四氢-6H-吡唑并[3,4-b]吡啶-6-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “3-(2-methoxyphenyl)-5-methyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine” is a pyrazolo[1,5-a]pyrimidine derivative . Pyrazolo[1,5-a]pyrimidines are composed of a pyrazole ring and a pyrimidine ring . They are known to have various biological activities and their structure is similar to the purines that play an important role in energy supply and metabolic regulation .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines involves several steps. In one study, 17 novel pyrimidine derivatives containing an amide moiety were synthesized . Another study reported the synthesis of pyrazolo[1,5-a]pyrimidines through a Suzuki–Miyaura cross-coupling reaction .Chemical Reactions Analysis
The chemical reactions involving pyrazolo[1,5-a]pyrimidines are diverse. For instance, the Suzuki–Miyaura cross-coupling reaction is one of the methods used for the synthesis of pyrazolo[1,5-a]pyrimidines .科学研究应用
合成和晶体结构
- 研究了相关化合物 5-氯-3-(2,4-二氯苯基)-N-(3-甲氧基苯基)-2-甲基-6-苯基吡唑并[1,5-a]嘧啶-7-胺的晶体结构和合成。这项研究提供了对该化合物的化学性质和抗癌活性的深入了解 (陆九福等人,2015)。
药理特性
- 吡唑并[1,5-a]嘧啶已因其解热、降温和抗炎特性而受到研究。该化合物的某些衍生物在这些领域显示出有希望的结果 (L. Pecori Vettori 等人,1981)。
- 对 2-芳基吡唑并[4,3-d]嘧啶-7-氨基衍生物的研究揭示了它们作为人 A3 腺苷受体拮抗剂的潜力。这些化合物对该受体表现出显着的亲和力和选择性,这可能与治疗应用相关 (L. Squarcialupi 等人,2013)。
抗病毒和抗肿瘤活性
- 吡唑并[3,4-d]嘧啶酮是一系列与所讨论化合物相关的化合物,已被确定为 cGMP 特异性磷酸二酯酶的特异性抑制剂,在抗高血压活性中具有潜在意义 (B. Dumaitre & N. Dodic,1996)。
- 另一项研究集中在 2-苯基吡唑并[1,5-a]嘧啶-7-酮的合成上,证明了它们作为非甾体抗炎药的潜力,而没有溃疡生成活性,表明对胃肠道健康有更安全的特性 (G. Auzzi 等人,1983)。
在荧光和成像中的应用
- 一项研究探讨了使用 3-甲酰吡唑并[1,5-a]嘧啶作为创建功能性荧光团的中间体。这些荧光团由于其强大的荧光强度和量子产率,显示出作为生物或环境传感探针的巨大潜力 (Juan C Castillo 等人,2018)。
未来方向
Pyrazolo[1,5-a]pyrimidines have been found to have antitumor effects and other biological activities in a variety of cancer cell lines . Therefore, they are considered as one of the research hotspots of antitumor drugs in recent years . The development of new pyrimidines as anti-inflammatory agents is also suggested .
属性
IUPAC Name |
3-(2-methoxyphenyl)-5-methyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O/c1-14-12-19(23-15-8-4-3-5-9-15)24-20(22-14)17(13-21-24)16-10-6-7-11-18(16)25-2/h3-13,23H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZQMHFNZFDHHRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)NC3=CC=CC=C3)C4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-methoxyphenyl)-5-methyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。